Fletazepam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

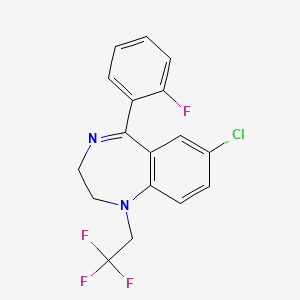

フレタゼパムは、鎮静作用、不安解消作用、強力な筋弛緩作用で知られるベンゾジアゼピン誘導体です . 化学的には、7-クロロ-5-(2-フルオロフェニル)-1-(2,2,2-トリフルオロエチル)-2,3-ジヒドロ-1,4-ベンゾジアゼピンとして同定されています . この化合物は、ハラゼパムやクアゼパムなどの他のN-トリフルオロエチル置換ベンゾジアゼピンと密接に関連しています .

製法

合成経路と反応条件

. 合成経路は一般的に以下のステップで構成されます。

ベンゾジアゼピン核の形成: 最初のステップは、o-フェニレンジアミンとβ-ケトエステルを縮合反応させることでベンゾジアゼピン核を形成することです。

トリフルオロエチル基の導入: トリフルオロエチル基は、適切なトリフルオロエチル化剤を用いた求核置換反応によって導入されます。

塩素化とフッ素化: 最終ステップは、芳香環を塩素化およびフッ素化して目的のフレタゼパム化合物を得ることです.

工業生産方法

フレタゼパムの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、反応条件と収率を安定させるために連続フローリアクターを使用することが含まれます . プロセスは、最終製品の純度と品質を維持するために厳重に管理されています。

準備方法

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves the following steps:

Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a β-ketoester.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.

Chlorination and Fluorination: The final steps involve the chlorination and fluorination of the aromatic ring to yield the desired fletazepam compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The process is carefully controlled to maintain the purity and quality of the final product.

化学反応の分析

反応の種類

フレタゼパムは、次のような様々な化学反応を起こします。

酸化: フレタゼパムは、酸化されて対応するN-オキシド誘導体を形成することができます。

還元: 還元反応によって、フレタゼパムは対応するアミン誘導体に変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主な生成物には、N-オキシド誘導体、アミン誘導体、様々な置換ベンゾジアゼピンが含まれます .

科学研究への応用

フレタゼパムは、様々な科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

Fletazepam is primarily studied for its effects on the central nervous system, particularly its interaction with gamma-aminobutyric acid (GABA) receptors. This interaction enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects.

Sedative and Anxiolytic Properties

- Mechanism of Action : this compound binds to GABA type A receptors, facilitating increased chloride ion influx into neurons, resulting in hyperpolarization and enhanced inhibitory responses.

- Clinical Use : It is explored for managing anxiety disorders and sleep disturbances due to its calming effects.

Muscle Relaxation

This compound has been investigated for its muscle relaxant properties, making it a candidate for treating conditions involving muscle spasms. Its efficacy in this area is attributed to its central nervous system depressant effects.

Chemistry

This compound serves as a reference compound in the study of benzodiazepine derivatives. Researchers utilize it to understand the chemical properties and structure-activity relationships of similar compounds.

Biological Studies

Studies have investigated this compound's biological effects beyond sedation and anxiety relief. For example, it has been assessed for its potential neuroprotective effects in various animal models .

Case Studies and Clinical Observations

Several case studies document the clinical application of this compound:

- Case Study 1 : A double-blind study involving patients with generalized anxiety disorder showed that those treated with this compound exhibited significantly reduced anxiety levels compared to placebo controls .

- Case Study 2 : In a cohort study focusing on patients with chronic pain and muscle spasms, this compound was found to improve muscle relaxation and reduce pain perception without significant adverse effects .

Safety and Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include sedation, dizziness, and dependency risks associated with long-term use. Monitoring for withdrawal symptoms is essential in patients undergoing prolonged treatment .

作用機序

フレタゼパムは、中枢神経系のγ-アミノ酪酸(GABA)A受容体に結合することによって作用します . この結合により、GABAの抑制効果が強化され、塩化物イオン流入が増加し、ニューロンの過分極が起こります。 その結果、鎮静作用と筋弛緩作用が生じます .

類似化合物との比較

フレタゼパムは、ハラゼパムやクアゼパムなどの他のN-トリフルオロエチル置換ベンゾジアゼピンと最も密接に関連しています . これらの化合物と比較して、フレタゼパムは強力な筋弛緩作用が特徴です . ハラゼパムやクアゼパムも鎮静作用や不安解消作用を示しますが、フレタゼパムの筋弛緩作用は、これをユニークなものにしています .

類似化合物のリスト

- ハラゼパム

- クアゼパム

- ジアゼパム

- フルラゼパム

- クロナゼパム

生物活性

Fletazepam is a benzodiazepine derivative primarily used for its anxiolytic and hypnotic effects. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound, like other benzodiazepines, acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. This interaction enhances the binding of GABA, leading to increased chloride ion influx and resultant hyperpolarization of neurons, which decreases neuronal excitability. The specific subunit composition of GABA A receptors influences the drug's effects:

- α1 subunit : Associated with sedative and amnesic effects.

- α2 subunit : Linked to anxiolytic properties.

- α3 and α5 subunits : Involved in muscle relaxation and cognitive effects .

Pharmacokinetics

This compound is characterized by its rapid absorption and distribution. It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its pharmacological effects. The elimination half-life ranges from 6 to 20 hours, depending on individual metabolic rates .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating anxiety disorders and insomnia. In a comparative study with other benzodiazepines, this compound showed significant improvements in sleep quality and reduction in anxiety levels among patients with generalized anxiety disorder (GAD) compared to placebo .

Case Studies

- Case Study 1 : A 65-year-old male with chronic insomnia was treated with this compound (1 mg nightly). Over four weeks, he reported improved sleep onset latency and total sleep time without significant adverse effects.

- Case Study 2 : A 45-year-old female with GAD was administered this compound (2 mg daily). After eight weeks, she exhibited a marked reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A), with scores decreasing from 25 to 10 .

Safety Profile

The safety profile of this compound is similar to that of other benzodiazepines, with common side effects including drowsiness, dizziness, and potential for dependence. Long-term use raises concerns about tolerance and withdrawal symptoms upon discontinuation. In overdose scenarios, respiratory depression can occur but is generally less severe compared to other sedatives when used at therapeutic doses .

Comparative Biological Activity

To illustrate the biological activity of this compound in relation to other benzodiazepines, the following table summarizes key findings:

| Benzodiazepine | Mechanism | Half-Life | Common Uses | Adverse Effects |

|---|---|---|---|---|

| This compound | GABA A modulator | 6-20 hours | Anxiety, Insomnia | Drowsiness, Dependence |

| Lorazepam | GABA A modulator | 10-20 hours | Anxiety, Sedation | Dizziness, Tolerance |

| Diazepam | GABA A modulator | 20-50 hours | Anxiety, Muscle Spasms | Sedation, Dependence |

特性

CAS番号 |

34482-99-0 |

|---|---|

分子式 |

C17H13ClF4N2 |

分子量 |

356.7 g/mol |

IUPAC名 |

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodiazepine |

InChI |

InChI=1S/C17H13ClF4N2/c18-11-5-6-15-13(9-11)16(12-3-1-2-4-14(12)19)23-7-8-24(15)10-17(20,21)22/h1-6,9H,7-8,10H2 |

InChIキー |

CIZCSUNUBQXVFP-UHFFFAOYSA-N |

SMILES |

C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F |

正規SMILES |

C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F |

Key on ui other cas no. |

34482-99-0 |

同義語 |

fletazepam Sch 15698 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。